3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride
Description
3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride derivative characterized by a bromo (-Br) substituent at the 3-position and a carbamoyl (-CONH₂) group at the 5-position of the benzene ring. The sulfonyl chloride (-SO₂Cl) functional group at the 1-position confers high reactivity, making this compound a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides for pharmaceutical or agrochemical applications. Its structure combines electron-withdrawing (bromo, sulfonyl chloride) and moderately polar (carbamoyl) groups, which influence its solubility, stability, and reactivity compared to related compounds.
Properties
IUPAC Name |
3-bromo-5-carbamoylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOBREZLSCPQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride typically involves multiple steps:
Carbamoylation: The carbamoyl group can be introduced by reacting the brominated benzene with a suitable carbamoylating agent, such as phosgene (COCl2) or urea derivatives.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be done by reacting the intermediate compound with chlorosulfonic acid (HSO3Cl) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to form corresponding sulfonyl hydrides or amines.
Oxidation: Oxidative reactions can further modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions.
Sulfonyl Hydrides: Resulting from reduction reactions.
Oxidized Derivatives: Produced through oxidation reactions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₇BrClN₂O₂S
- Molecular Weight : 250.56 g/mol
- CAS Number : 49674-17-1
The compound features a sulfonyl chloride functional group, which enhances its reactivity in nucleophilic substitution reactions, making it valuable for synthesizing other chemical entities.
Medicinal Chemistry
3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride has been studied for its potential as a precursor in the synthesis of biologically active compounds. Its sulfonamide derivatives have shown promise as:
- Antimicrobial Agents : Research indicates that sulfonamides derived from this compound exhibit antibacterial properties against various pathogens. For example, derivatives have been synthesized and tested for efficacy against resistant strains of bacteria, demonstrating significant antimicrobial activity .
- Anti-inflammatory Drugs : The compound's derivatives have been explored for their ability to inhibit specific inflammatory pathways, making them candidates for developing new anti-inflammatory medications .
Organic Synthesis
The compound serves as a key reagent in organic synthesis, particularly in the preparation of:
- Sulfonamides : The sulfonyl chloride group allows for the formation of sulfonamide bonds with amines, facilitating the creation of a wide range of sulfonamide compounds used in pharmaceuticals .
- Coupling Reactions : It is employed in coupling reactions to form complex organic molecules, which are essential in drug development and material sciences .
Materials Science
In materials science, 3-bromo-5-carbamoylbenzene-1-sulfonyl chloride is utilized in:
- Polymer Chemistry : The compound can be used to modify polymers, enhancing their properties such as thermal stability and mechanical strength. Studies have shown that incorporating sulfonamide groups into polymer matrices can improve their performance in various applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 3-bromo-5-carbamoylbenzene-1-sulfonyl chloride with two structurally analogous compounds: 3-bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride () and 3-chloro-5-(trifluoromethyl)benzoyl chloride (). Key differences in substituents, electronic properties, and applications are highlighted.
Structural and Electronic Properties
Table 1: Structural Comparison
- Electronic Effects :
- The carbamoyl group (-CONH₂) in the target compound is a moderate electron-withdrawing group (EWG) via resonance, whereas halogens (-Cl, -F, -Br) and -CF₃ are stronger EWGs. This reduces the electrophilicity of the sulfonyl chloride group in the target compound compared to the highly halogenated analog in .
- The trifluoromethyl group (-CF₃) in ’s compound is a stronger EWG than -CONH₂, enhancing the reactivity of the benzoyl chloride group toward nucleophiles .
Physicochemical Properties
Solubility :
- The carbamoyl group in the target compound increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to the highly halogenated sulfonyl chloride in , which is likely more lipophilic .
- The trifluoromethyl group in ’s compound improves solubility in fluorinated solvents .
Stability :
- Halogenated analogs () may exhibit greater thermal stability due to stronger C-X bonds, whereas the carbamoyl group in the target compound could introduce sensitivity to acidic or basic conditions.
Biological Activity
3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride (CAS Number: 1485868-72-1) is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various biological targets. This article reviews the biological activity of 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrClN₃O₂S |
| Molecular Weight | 164.54 g/mol |
| CAS Number | 1485868-72-1 |
| Structure | Structure |
The biological activity of 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride primarily arises from its ability to interact with various biomolecules. The sulfonyl chloride group allows for nucleophilic attack by amino acids in proteins, leading to the formation of covalent bonds. This interaction can inhibit or modify enzyme activity, thereby affecting various cellular processes.
Target Enzymes and Pathways
Research indicates that this compound may target specific enzymes involved in metabolic pathways, particularly those related to cancer proliferation and inflammation. For instance, it has been shown to inhibit proteases that are crucial for tumor progression.
Biological Activities
3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride exhibits several biological activities, including:
- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, reducing inflammation in various models.
- Antimicrobial Properties : Preliminary data suggest it has potential antimicrobial effects against certain bacterial strains.
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a mechanism involving caspase activation and subsequent apoptosis .
- Anti-inflammatory Activity : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Testing : In vitro assays showed that 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus, with an MIC value of 32 µg/mL .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride in laboratory settings?
- Methodological Answer : Synthesis typically involves reacting benzene-1-sulfonyl chloride with a brominated carbamoyl precursor under inert conditions (e.g., nitrogen atmosphere) using solvents like dichloromethane (DCM) or chloroform. The reaction is monitored via thin-layer chromatography (TLC) for completion. Purification is achieved through recrystallization or column chromatography to isolate the product in >95% purity. Careful control of reaction temperature (20–25°C) prevents side reactions such as hydrolysis of the sulfonyl chloride group .
Q. What analytical techniques are most effective for characterizing 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and molecular structure.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97.0% by HLC or GC) and detect trace impurities.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification.
- Infrared (IR) Spectroscopy : To identify functional groups like sulfonyl chloride (S=O stretch at ~1370 cm) and carbamoyl (N–H stretch at ~3300 cm) .
Q. What safety precautions are essential when handling this compound in laboratory environments?
- Methodological Answer :
- Use personal protective equipment (PPE): Gloves, goggles, and lab coats.
- Work in a fume hood to avoid inhalation of reactive vapors.
- Store at 0–6°C under anhydrous conditions to prevent hydrolysis.
- In case of skin contact, wash immediately with soap and water; seek medical attention if irritation persists. Safety protocols align with OSHA and REACH guidelines for sulfonyl chlorides .
Advanced Research Questions
Q. How does the presence of bromo and carbamoyl substituents influence the reactivity of benzene-sulfonyl chloride derivatives in nucleophilic substitution reactions?
- Methodological Answer :
- The bromo group acts as a potential leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while the carbamoyl group withdraws electrons via resonance, activating the sulfonyl chloride toward nucleophilic attack. However, steric hindrance from the carbamoyl group may reduce reactivity.
- Optimization Strategy : Use polar aprotic solvents (e.g., DMF) and elevate reaction temperatures (50–80°C) to enhance reaction rates. Catalytic systems like Pd(PPh) improve coupling efficiency .
Q. What strategies can mitigate decomposition of this compound during prolonged storage?
- Methodological Answer :
- Storage Conditions : Keep under inert gas (argon) in amber glass vials at 0–6°C.
- Stabilizers : Add molecular sieves (3Å) to maintain anhydrous conditions.
- Purity Monitoring : Conduct periodic HPLC analyses to detect degradation products (e.g., sulfonic acids from hydrolysis) .
Q. How can researchers utilize this compound in site-selective protein modification studies?
- Methodological Answer :
- The sulfonyl chloride group reacts selectively with nucleophilic residues (e.g., cysteine thiols or lysine amines) in proteins.
- Protocol :
Dissolve the compound in DMSO and add to the protein buffer (pH 7.4–8.5) at 4°C to minimize denaturation.
Quench unreacted reagent with excess glycine.
Validate modification via SDS-PAGE or LC-MS/MS.
- Application : Used in proteomics to study protein-protein interactions or create bioconjugates for drug delivery .
Q. What are the challenges in achieving high regioselectivity when using this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- Challenges : Competing reactivity between the bromo and sulfonyl chloride groups. The carbamoyl substituent may sterically hinder Pd catalyst access.
- Solutions :
- Use Pd catalysts with bulky ligands (e.g., SPhos) to favor coupling at the bromo site.
- Screen bases (e.g., KCO) and solvents (e.g., THF/HO) to optimize selectivity.
- Monitor reaction progress via GC-MS to identify byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
